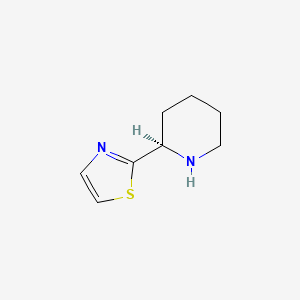

(R)-2-(Piperidin-2-yl)thiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2S |

|---|---|

Molecular Weight |

168.26 g/mol |

IUPAC Name |

2-[(2R)-piperidin-2-yl]-1,3-thiazole |

InChI |

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2/t7-/m1/s1 |

InChI Key |

ILFOGJAUBNLBDZ-SSDOTTSWSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)C2=NC=CS2 |

Canonical SMILES |

C1CCNC(C1)C2=NC=CS2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Techniques in Thiazole Piperidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals of (R)-2-(Piperidin-2-yl)thiazole.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiazole (B1198619) and piperidine (B6355638) rings.

Thiazole Protons: The thiazole ring has two aromatic protons, H-4' and H-5'. These would appear as doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the heteroatoms and the aromatic ring current. The coupling constant between these two protons would be characteristic of a cis-relationship on a five-membered ring.

Piperidine Protons: The protons on the piperidine ring would show more complex splitting patterns in the upfield region. The proton at the chiral center, H-2, being adjacent to the thiazole ring, would likely appear as a multiplet. The chemical shift of this proton would be influenced by the stereochemistry and the nature of the solvent. The remaining methylene (B1212753) protons of the piperidine ring (H-3, H-4, H-5, and H-6) would resonate as overlapping multiplets in the range of δ 1.5-3.5 ppm. The NH proton of the piperidine ring would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

A hypothetical ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4' (Thiazole) | 7.5 - 7.8 | d |

| H-5' (Thiazole) | 7.0 - 7.3 | d |

| H-2 (Piperidine) | 4.0 - 4.5 | m |

| H-6ax (Piperidine) | 3.0 - 3.3 | m |

| H-6eq (Piperidine) | 2.7 - 3.0 | m |

| H-3, H-4, H-5 (Piperidine) | 1.5 - 2.2 | m |

| NH (Piperidine) | Variable | br s |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

Thiazole Carbons: The C-2' carbon, being directly attached to the electronegative nitrogen and sulfur atoms and the piperidine ring, would be the most downfield signal of the thiazole ring. The C-4' and C-5' carbons would appear in the aromatic region, typically between δ 110 and 150 ppm.

Piperidine Carbons: The chiral carbon, C-2, would resonate in the range of δ 50-60 ppm. The other piperidine carbons (C-3, C-4, C-5, and C-6) would appear in the upfield region, generally between δ 20 and 50 ppm.

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2' (Thiazole) | 165 - 175 |

| C-4' (Thiazole) | 140 - 145 |

| C-5' (Thiazole) | 115 - 120 |

| C-2 (Piperidine) | 55 - 65 |

| C-6 (Piperidine) | 45 - 50 |

| C-3 (Piperidine) | 25 - 30 |

| C-5 (Piperidine) | 24 - 28 |

| C-4 (Piperidine) | 20 - 25 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show a cross-peak between the H-4' and H-5' protons of the thiazole ring. Within the piperidine ring, COSY would help to trace the connectivity from H-2 through to H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different parts of the molecule. For example, HMBC would show a correlation between the H-2 proton of the piperidine ring and the C-2' and C-4' carbons of the thiazole ring, confirming the point of attachment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₈H₁₂N₂S), confirming the identity of the compound.

| Technique | Expected Result |

| HRMS | Precise mass of the [M+H]⁺ ion, confirming the elemental formula C₈H₁₂N₂S. |

ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would provide valuable information about the structure through the analysis of its fragmentation pathways. Characteristic fragmentation would likely involve the cleavage of the bond between the piperidine and thiazole rings, as well as fragmentation within the piperidine ring itself. A study on related piperidine alkaloids has shown that the piperidine ring can undergo characteristic losses. scielo.br For instance, cleavage of the piperidine ring could lead to the loss of neutral fragments. The thiazole ring is generally more stable and might remain intact in the major fragment ions.

A hypothetical ESI-MS/MS fragmentation data table is presented below.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) |

| [M+H]⁺ | Loss of piperidine ring | Thiazole fragment |

| [M+H]⁺ | Cleavage within the piperidine ring (e.g., loss of C₂H₄) | Fragment ion |

| [M+H]⁺ | Loss of NH₃ from the piperidine ring | Fragment ion |

By combining the information from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org In the context of thiazole-piperidine compounds, IR spectra provide valuable information about the characteristic vibrational frequencies of their constituent bonds.

The IR spectrum of a thiazole-piperidine derivative typically exhibits a range of absorption bands that confirm the presence of both the thiazole and piperidine rings. Key absorptions include:

N-H Stretching: For secondary amines like the piperidine ring in the title compound, a peak is expected in the range of 3300-3500 cm⁻¹. Primary amines show two peaks in this region, while tertiary amines lack a peak here. libretexts.org The presence of a band around 3333 cm⁻¹ can indicate an N-H bond. orientjchem.org

C-H Stretching: Aromatic C-H stretching vibrations from the thiazole ring typically appear in the 3000-3100 cm⁻¹ region. researchgate.nettsijournals.com Aliphatic C-H stretching from the piperidine ring is observed between 2850-3000 cm⁻¹. tsijournals.com

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1490-1650 cm⁻¹ region. orientjchem.orgtsijournals.com

C-N Stretching: The stretching vibration for the C-N bond in the piperidine ring is typically found in the 1266-1382 cm⁻¹ range. researchgate.net

C-S Stretching: The C-S bond within the thiazole ring often shows a weak absorption in the fingerprint region, typically around 600-800 cm⁻¹. orientjchem.org

The analysis of these characteristic peaks allows researchers to confirm the successful synthesis and integrity of the thiazole-piperidine scaffold. orientjchem.orgmdpi.com

Table 1: Typical Infrared Absorption Frequencies for Thiazole-Piperidine Compounds

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Reference |

|---|---|---|---|

| Piperidine N-H | Stretch | 3300 - 3500 | libretexts.org |

| Thiazole C-H | Stretch | 3000 - 3100 | researchgate.nettsijournals.com |

| Piperidine C-H | Stretch | 2850 - 3000 | tsijournals.com |

| Thiazole C=N/C=C | Stretch | 1490 - 1650 | orientjchem.orgtsijournals.com |

| Piperidine C-N | Stretch | 1266 - 1382 | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination

X-ray diffraction (XRD) on single crystals is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and stereochemistry. rsc.orgtandfonline.com For chiral molecules like this compound, XRD analysis provides unambiguous confirmation of the absolute configuration.

In studies of related thiazole-piperidine derivatives, single-crystal XRD has been used to establish key structural features. For instance, the analysis of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one revealed that the central piperidinone ring adopts a chair conformation. iucr.orgiucr.org This is a common and stable conformation for piperidine rings. The analysis also determined the precise dihedral angles between the piperidine and thiazole rings. iucr.orgiucr.org

Powder XRD is another application of this technique, often used to confirm the crystalline nature and purity of a synthesized compound. orientjchem.orgresearchgate.net Sharp peaks in a powder XRD pattern are indicative of a well-ordered crystalline material. orientjchem.orgresearchgate.net While not providing the detailed structural information of a single-crystal study, it is a valuable tool for material characterization. rsc.org

Table 2: Example Crystallographic Data for a Thiazole-Piperidine Derivative

| Parameter | Value | Reference |

|---|---|---|

| Compound | 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one | iucr.org |

| Molecular Formula | C₁₄H₁₇N₃OS₂ | iucr.org |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P b c a | iucr.org |

| a (Å) | 11.389 (5) | iucr.org |

| b (Å) | 12.660 (5) | iucr.org |

| c (Å) | 21.667 (5) | iucr.org |

| V (ų) | 3124 (2) | iucr.org |

Chiral Chromatography and Stereochemical Purity Analysis of this compound

The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be less active or even detrimental. chromatographyonline.com Therefore, methods to separate and quantify enantiomers are crucial. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most widely used technique for this purpose. openochem.orgmdpi.com

This method utilizes a chiral stationary phase (CSP), which is a column packing material that is itself chiral. openochem.org The enantiomers of the analyte interact differently with the CSP, forming transient diastereomeric complexes. openochem.org This difference in interaction leads to different retention times, allowing for their separation and quantification. openochem.org

For the analysis of this compound, a chiral HPLC or SFC method would be developed to separate it from its (S)-enantiomer. The development process involves screening various CSPs (e.g., polysaccharide-based like Chiralpak® or Pirkle-type phases) and mobile phase systems (normal-phase, reversed-phase, or polar organic) to achieve optimal resolution. mdpi.comlcms.czbgb-analytik.com The goal is to obtain a baseline separation of the two enantiomeric peaks, which allows for the accurate determination of the enantiomeric excess (%ee), a measure of the chiral purity. openochem.org Validation of such a method typically includes assessing its specificity, linearity, accuracy, and precision to ensure reliable results for quality control. researchgate.net

Computational and Theoretical Investigations of R 2 Piperidin 2 Yl Thiazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like (R)-2-(Piperidin-2-yl)thiazole. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn dictate the molecule's behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For heterocyclic compounds similar to this compound, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-31G(d,p), 6-311G(d,p), or 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. imist.manih.govasianpubs.org

A DFT study on this molecule would begin with geometry optimization, a process that finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This provides crucial information on bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be calculated to predict reactivity. For instance, DFT calculations are used to determine the distribution of electrons, identifying electron-rich and electron-poor regions that are key to chemical interactions. imist.manih.gov While specific data for the title compound is not available, studies on related structures show that DFT is a reliable method for predicting these fundamental geometric and electronic parameters. asianpubs.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. rdd.edu.iq

The energies of the HOMO and LUMO, and the difference between them known as the HOMO-LUMO energy gap, are vital indicators of a molecule's chemical reactivity and stability. nih.gov

A high HOMO energy suggests a greater tendency to donate electrons, indicating higher reactivity towards electrophiles.

A low LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

The HOMO-LUMO gap is a measure of molecular stability. A small gap implies that the molecule can be excited easily, making it more reactive and less stable. A large gap signifies high stability and low reactivity because more energy is required to move an electron from the HOMO to the LUMO. semanticscholar.org

This analysis is crucial for predicting how this compound might interact with biological targets or other reagents. For example, the HOMO and LUMO distributions for related thiazole (B1198619) derivatives show that these orbitals are often delocalized across both the thiazole and adjacent rings. imist.maresearchgate.net

| Parameter | Description | Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.54 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.89 |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 4.65 |

Data sourced from a DFT study on 2-Amino-4-(p-tolyl)thiazole for illustrative purposes. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. chemrxiv.orgrsc.org The map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate a negative electrostatic potential, highlighting areas rich in electrons. These sites are prone to electrophilic attack.

Blue regions indicate a positive electrostatic potential, corresponding to electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or weakly polarized areas.

For this compound, an MEP map would likely show a strong negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring, as these heteroatoms have high electron density due to lone pairs. researchgate.net Conversely, the hydrogen atom attached to the piperidine (B6355638) nitrogen (N-H) would be expected to have a positive potential (blue), making it a potential hydrogen bond donor site. chemrxiv.org MEP analysis is invaluable for predicting non-covalent interactions, such as how a molecule might dock into the active site of a protein. scispace.com

Theoretical Reactivity Indices and Fukui Functions

Beyond FMO analysis, a set of global and local reactivity descriptors can be derived from DFT calculations to quantify and pinpoint chemical reactivity.

Hardness (η): Resistance to change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard."

Softness (S): The reciprocal of hardness. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

| Parameter | Formula | Description |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Softness (S) | 1 / η | Indicates higher reactivity and polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

Local reactivity is described by Fukui functions , which identify the most reactive sites within a molecule. komorowski.edu.placs.org These functions calculate the change in electron density at a specific atom when an electron is added or removed. This allows for the precise identification of atomic sites most susceptible to:

Nucleophilic attack (where an electron is accepted).

Electrophilic attack (where an electron is donated). researchgate.netjchemlett.com

For this compound, Fukui function analysis would likely confirm the thiazole nitrogen as a primary site for electrophilic attack, while also evaluating the reactivity of the various carbon atoms in both the thiazole and piperidine rings. researchgate.net

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior, including how it changes shape.

Conformational Analysis and Energy Landscapes of the Compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemscene.com For this compound, there are two main sources of conformational flexibility:

The Piperidine Ring: The six-membered piperidine ring is not flat and can adopt several conformations, most notably the stable "chair" form and the more flexible "boat" and "twist-boat" forms. mdpi.com The substituent at the 2-position can exist in either an axial (pointing up or down relative to the ring's plane) or equatorial (pointing out from the side of the ring) position, with the equatorial position generally being more stable to avoid steric hindrance.

Rotation Around the C-C Bond: There is free rotation around the single bond connecting the piperidine ring to the thiazole ring.

Computational methods can be used to perform a systematic search of all possible conformations, calculating the potential energy of each one. acs.org The results can be plotted on an energy landscape , a multi-dimensional surface that maps the conformational states to their corresponding energy levels. researchgate.net The valleys on this landscape represent stable, low-energy conformations, while the peaks represent high-energy transition states that constitute the barriers to rotation. Identifying the lowest-energy conformers is crucial, as these are the shapes the molecule is most likely to adopt and are therefore the most relevant for biological activity or chemical reactions. acs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide critical insights into the dynamic behavior and conformational stability of these compounds when interacting with biological targets. acs.org These simulations model the intricate dance between a ligand and its protein receptor, revealing the stability of the binding pose predicted by molecular docking and the thermodynamic properties of the complex. nih.gov

The process typically involves placing the docked protein-ligand complex into a simulated physiological environment, often an aqueous solution, and applying a force field, such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM, to calculate the forces between atoms. rsc.orgmdpi.comnih.gov The system is then allowed to evolve over a set period, which can range from nanoseconds (ns) to microseconds. rsc.orgplos.org Throughout the simulation, key metrics are monitored to assess the complex's stability. These include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the protein or ligand. acs.org

For instance, in studies of similar thiazole derivatives, MD simulations have been run for periods ranging from 10 ns to 300 ns to verify the stability of docking results. nih.govrsc.orgmdpi.com Analysis of the simulation trajectory, including RMSD, RMSF, Radius of Gyration (RoG), and the number of hydrogen bonds over time, helps confirm whether the ligand remains stably bound in the active site. acs.org A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached equilibrium and the binding is stable. rsc.org These dynamic studies are crucial for validating in silico predictions before undertaking more resource-intensive experimental assays. nih.gov

Table 1: Typical Parameters in Molecular Dynamics (MD) Simulations for Thiazole Derivatives

| Parameter | Typical Value/Method | Purpose | Source |

|---|---|---|---|

| Force Field | OPLS_2005, CHARMM36 | Defines the potential energy and forces for all atoms in the system. | rsc.orgmdpi.com |

| Simulation Time | 10 ns - 300 ns | The duration over which the molecular system's dynamics are simulated. | nih.govrsc.orgmdpi.complos.org |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls the thermodynamic variables of the system (e.g., constant temperature, pressure). | nih.gov |

| Solvent Model | TIP4P, SPC | Explicitly models water molecules to simulate an aqueous environment. | nih.govplos.org |

| Analysis Metrics | RMSD, RMSF, RoG, Hydrogen Bonds | Quantifies the stability, compactness, and specific interactions of the protein-ligand complex. | acs.org |

In Silico Studies for Biological Activity Prediction and Target Interactions

In silico studies are fundamental to the rational design of novel compounds like this compound derivatives. These computational approaches predict how a molecule might behave in a biological system, its potential targets, and its binding affinity, thereby guiding synthetic efforts toward more promising candidates. nih.gov Methodologies are broadly categorized into ligand-based and structure-based approaches, both of which are instrumental in modern medicinal chemistry. mdpi.com

Ligand-Based and Structure-Based Computational Drug Design

The design of derivatives of this compound can be approached using two primary computational strategies: ligand-based and structure-based drug design. mdpi.com

Ligand-based computational drug design is employed when the three-dimensional structure of the biological target is unknown. This method relies on the principle that molecules with similar structures or properties often exhibit similar biological activities. It involves analyzing a set of known active ligands to derive a model, such as a pharmacophore or a Quantitative Structure-Activity Relationship (QSAR) model, that defines the key chemical features required for activity. acs.org This model is then used to screen new compounds or design novel molecules with improved properties. nih.gov

Structure-based computational drug design , conversely, is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. thieme-connect.com This approach involves using the target's structure to design ligands that can fit precisely into the binding site and form favorable interactions. thieme-connect.com Molecular docking is a cornerstone of this strategy, allowing for the virtual screening of large compound libraries to identify potential hits that are predicted to bind strongly and specifically to the target. nih.govrsc.org Structure-based design has been successfully used to optimize piperidine-containing compounds, leading to analogues with significantly improved potency and selectivity. thieme-connect.com

Table 2: Comparison of Ligand-Based and Structure-Based Drug Design

| Aspect | Ligand-Based Design | Structure-Based Design |

|---|---|---|

| Primary Requirement | A set of known active (and inactive) molecules. | 3D structure of the biological target (e.g., protein). |

| Core Principle | Similar molecules have similar activities. | Complementarity of shape and chemistry between ligand and target. |

| Key Techniques | Pharmacophore modeling, QSAR, 3D-shape similarity. acs.orgnih.gov | Molecular docking, molecular dynamics, fragment-based design. nih.govthieme-connect.com |

| Main Application | Used when target structure is unknown; identifies key features for activity. | Used when target structure is known; rational design of potent and selective ligands. |

Molecular Docking Simulations for Protein-Ligand Binding

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule to a second when they form a stable complex. acs.org For this compound derivatives, docking simulations are essential for identifying potential protein targets and understanding the molecular basis of their interactions. researchgate.net The process involves placing a 3D conformation of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. nih.gov

Studies on related thiazole and piperidine scaffolds have used molecular docking to screen for inhibitors against a wide array of targets, including kinases, proteases, and enzymes involved in microbial pathogenesis. acs.orgnih.govrsc.orgnih.gov For example, thiazole derivatives have been docked against the SARS-CoV-2 main protease (PDB ID: 6LU7) and lanosterol (B1674476) 14-alpha demethylase (PDB ID: 5EQB), with the best poses selected for further analysis based on their high binding energy scores. nih.govrsc.org These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site, providing a rationale for the molecule's activity and guiding further structural modifications. nih.gov

Table 3: Examples of Molecular Docking Studies on Thiazole Derivatives

| Thiazole Derivative Class | Protein Target | PDB ID | Example Docking Score (kcal/mol) | Source |

|---|---|---|---|---|

| N-aminothiazole-hydrazineethyl-pyridines | SARS-CoV-2 Main Protease | 6LU7 | -8.6 | nih.gov |

| Anti-biofilm thiazole derivatives | Lanosterol 14-alpha demethylase | 5EQB | Not specified, used for binding mode analysis | rsc.org |

| Novel thiazole derivatives | LasR protein (Pseudomonas aeruginosa) | 2UV0 | -12.4 | nih.gov |

| 2-amino thiazole derivatives | Aurora Kinase | 1MQ4 | -9.67 | acs.org |

| Thiazoline-2-thione derivatives | Bovine Serum Albumin (BSA) | 4F5S | -5.274 | mdpi.com |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel compounds with potential biological activity. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. mdpi.comacs.org

For a scaffold like this compound, a pharmacophore model can be generated from a set of known active analogues. nih.gov This model then serves as a 3D query for virtual screening of large chemical databases, such as the ZINC database or the National Cancer Institute (NCI) database. nih.govnih.gov The screening process filters these vast libraries to identify molecules that match the pharmacophoric features, thus enriching the pool of potential hits. nih.gov This approach is highly efficient for discovering structurally diverse compounds that retain the necessary features for binding. nih.gov Studies on thiazole and piperidine-containing compounds have successfully used pharmacophore models to identify novel inhibitors for targets like histone deacetylase 2 (HDAC2) and to understand the key interactions required for activity. nih.gov

Table 4: Common Features in Pharmacophore Models

| Pharmacophore Feature | Abbreviation | Description | Potential Role in Binding |

|---|---|---|---|

| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons that can accept a hydrogen bond. | Forms directed interactions with donor groups (e.g., -NH, -OH) in the protein active site. nih.gov |

| Hydrogen Bond Donor | HBD | An atom or group with an electropositive hydrogen that can be donated in a hydrogen bond. | Forms directed interactions with acceptor groups (e.g., C=O, nitrogen atoms) in the protein active site. nih.gov |

| Ring Aromatic | RA | A planar, cyclic, conjugated system of atoms. | Participates in π-π stacking or other aromatic interactions with residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov |

| Hydrophobic | HY | A non-polar group or region of the molecule. | Engages in van der Waals or hydrophobic interactions with non-polar pockets in the protein. nih.gov |

| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH. | Forms salt bridges or ionic interactions with negatively charged residues like Aspartate or Glutamate. |

| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH. | Forms salt bridges or ionic interactions with positively charged residues like Lysine or Arginine. |

Exploration of Biological Activities and Structure Activity Relationships Within the R 2 Piperidin 2 Yl Thiazole Structural Class

Anti-Microbial Activity Studies

Derivatives of the (R)-2-(Piperidin-2-yl)thiazole class have demonstrated significant potential as antimicrobial agents, with studies revealing their efficacy against a spectrum of bacteria and fungi. The versatility of the thiazole (B1198619) ring, combined with the stereochemistry of the piperidine (B6355638) moiety, allows for a wide range of structural modifications to optimize antimicrobial activity. nih.govsciencescholar.usmdpi.com

Antibacterial Efficacy and Putative Mechanisms of Action

Thiazole derivatives have been a subject of interest for their antibacterial properties. sciencescholar.usnih.gov Studies have shown that compounds incorporating the piperidinyl thiazole structure exhibit potent to moderate activity against both Gram-positive and Gram-negative bacteria. nih.govsemanticscholar.org For instance, certain thiazolyl thiazolidine-2,4-dione derivatives have shown notable activity against Escherichia coli. tubitak.gov.tr

The mechanism of action for many of these antibacterial agents is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that some thiazole derivatives may target bacterial DNA gyrase, an enzyme crucial for bacterial survival. nih.govnih.govmdpi.com By inhibiting this enzyme, these compounds can effectively disrupt DNA replication and lead to bacterial cell death. mdpi.com Another proposed mechanism for some thiazole-containing compounds is the inhibition of FtsZ, a key protein in bacterial cell division. rsc.org

Interactive Table: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strains | Putative Mechanism of Action | Reference |

|---|---|---|---|

| Sulfathiazole Derivatives | E. coli, P. aeruginosa, S. pyogenes, S. aureus | DNA Gyrase Inhibition | nih.govsemanticscholar.org |

| Thiazolyl Thiazolidine-2,4-diones | E. coli, B. subtilis, S. aureus | Not specified | tubitak.gov.tr |

| Naphtho[2,3-d]thiazole-4,9-dione Derivatives | S. epidermidis, S. aureus, MRSA | DNA Gyrase Inhibition | mdpi.com |

Antifungal Efficacy and Putative Mechanisms of Action

The this compound structural class has yielded compounds with significant antifungal properties, particularly against oomycete pathogens. nih.govrsc.org For example, novel piperidinyl thiazole analogues have demonstrated excellent in vitro and in vivo activity against Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis. nih.gov Some isothiazole-thiazole derivatives have also shown potent in vivo activity against P. cubensis and P. infestans. rsc.org

The primary mechanism of action for many of these antifungal derivatives is the inhibition of oxysterol-binding protein (OSBP). rsc.orgacs.orgnih.gov OSBP is a critical component in the intracellular transport of lipids and the maintenance of membrane integrity in fungi. By targeting OSBP, these compounds disrupt essential cellular processes, leading to fungal cell death. acs.orgnih.gov RNA sequencing analysis of some derivatives has also suggested other potential targets, including chitin (B13524) synthase (CHS1) and (1,3)-β-glucan synthase (FKS2), which are involved in cell wall biosynthesis. acs.orgnih.gov

Interactive Table: Antifungal Activity of Selected Piperidinyl Thiazole Derivatives

| Compound | Fungal Pathogens | Putative Mechanism of Action | Reference |

|---|---|---|---|

| Compound 5l | Pseudoperonospora cubensis, Phytophthora infestans | OSBP Inhibition (presumed) | acs.orgnih.gov |

| Compound 5i | Sclerotinia sclerotiorum, Botrytis cinerea, Cercospora arachidicola, Gibberella zeae, P. cubensis, P. infestans | OSBP, CHS1, and FKS2 Inhibition | acs.orgnih.gov |

| Compounds P14 & P25 | P. infestans, P. viticola, P. cubensis | OSBP Inhibition (presumed) | nih.gov |

Antiviral Efficacy and Putative Mechanisms of Action

While research into the antiviral applications of the this compound class is less extensive than for its antibacterial and antifungal properties, some studies have indicated potential in this area. nih.gov The broad biological activity of thiazole derivatives suggests that they could be developed as antiviral agents. nyxxb.cnjbarbiomed.com For instance, piperidine alkaloids have shown in vitro antiviral activity against the Chikungunya virus. nih.gov However, more research is needed to fully elucidate the antiviral efficacy and mechanisms of action for this specific structural class.

Anti-Cancer Activity Investigations

The this compound scaffold has also been a fruitful starting point for the development of novel anti-cancer agents. acs.orgnih.govtandfonline.comfrontiersin.orgunife.itnih.gov The ability to modify the core structure has allowed for the creation of compounds with potent antiproliferative activity against a variety of cancer cell lines. nih.govnih.govfrontiersin.org

Antiproliferative Mechanisms and Cellular Targets

Derivatives of the this compound class have demonstrated significant antiproliferative activity against various human cancer cell lines, including lung, cervical, and breast cancer cells. nih.gov For example, certain N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have shown strong inhibitory activity against HeLa and A549 cell lines. nih.gov

The antiproliferative mechanisms of these compounds are often linked to the disruption of critical cellular processes in cancer cells. One key target that has been identified is the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov By inhibiting VEGFR-2, these compounds can interfere with angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Another identified mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.gov Some derivatives have also been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.gov

Tubulin Polymerization Inhibition Studies

A significant area of investigation for the anti-cancer activity of this compound derivatives has been their ability to inhibit tubulin polymerization. frontiersin.org Microtubules, which are formed by the polymerization of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division. nih.gov By disrupting the dynamic equilibrium of microtubule formation, these compounds can block mitosis and induce apoptosis in cancer cells. nih.gov

Several novel thiazole-naphthalene derivatives have been synthesized and shown to be potent inhibitors of tubulin polymerization. nih.gov Molecular docking studies have indicated that these compounds can bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into microtubules. nih.gov The inhibitory activity of these compounds is often more potent than that of the standard drug colchicine. nih.gov

Interactive Table: Tubulin Polymerization Inhibition by Thiazole Derivatives

| Compound | Cancer Cell Lines | IC50 for Tubulin Polymerization | Reference |

|---|---|---|---|

| Compound 5b | MCF-7, A549 | 3.3 µM | nih.gov |

| Compound IV | Not specified | 2.00 ± 0.12 μM | frontiersin.org |

Enzyme Inhibition Studies and Biochemical Pathway Modulation

Derivatives of this compound have been the subject of extensive research to understand their potential as modulators of various enzymatic pathways implicated in a range of diseases. These studies have unveiled their capacity to inhibit several key enzymes, highlighting the therapeutic potential of this chemical class.

Glycosidase Inhibition

Compounds featuring the piperidine-thiazole core have been investigated as potential glycosidase inhibitors. google.comgoogle.com O-GlcNAcase (O-glycoprotein-2-acetamido-2-deoxy-β-D-glucopyranosidase), an enzyme that cleaves β-N-acetylglucosamine residues from proteins, is a key target in this area. google.com O-GlcNAc modification is abundant in the brain and has been implicated in the etiology of several neurodegenerative conditions, including tauopathies like Alzheimer's disease, as well as Parkinson's disease and cancer. google.comgoogle.com The inhibition of O-GlcNAcase is a therapeutic strategy aimed at modulating the O-GlcNAc cycling on proteins like tau, potentially reducing its hyperphosphorylation, a hallmark of Alzheimer's disease. google.com

Lipoxygenase Inhibition

The this compound framework has been explored for its anti-inflammatory properties, specifically through the inhibition of lipoxygenases (LOX). researchgate.netresearchgate.net These enzymes are crucial in the biosynthesis of leukotrienes from arachidonic acid, which are potent mediators of inflammation. laccei.org Overexpression of 5-lipoxygenase (5-LOX) is associated with chronic inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. laccei.org

Studies have shown that certain N-(2-thiazolyl)amides containing a 4-hydroxypiperidine (B117109) residue can effectively inhibit soybean lipoxygenase. For instance, trimethylsiloxyalkyl and trialkylsilylalkyl thiazole derivatives have demonstrated lipoxygenase inhibiting properties. researchgate.net One particular compound, a 2-amino substituted thiazole derivative, was identified as a potent lipoxygenase inhibitor with an IC50 value of 0.1 mmol. researchgate.net

Table 1: Lipoxygenase Inhibitory Activity of Selected Thiazole Derivatives

| Compound ID | Description | Lipoxygenase Inhibition | IC50 |

|---|---|---|---|

| 14 | 2-amino substituted trimethylsiloxyalkyl thiazole derivative | Most active | 0.1 mmol |

| 12 | Thiazole derivative without substituent at C2-position | Least active (9.1% inhibition at 0.1 mmol) | Not determined |

Data sourced from a study on trimethylsiloxyalkyl/trimethylsilylalkyl thiazole derivatives. researchgate.net

Cholinesterase (AChE and BChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. rsc.orgmdpi.com Several studies have investigated thiazole-piperidine and related thiazole-piperazine derivatives as cholinesterase inhibitors. tandfonline.commdpi.com The core idea is that the thiazole moiety can interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine or piperazine (B1678402) ring can bind to the catalytic active site (CAS). mdpi.com

For instance, a series of 2-(4-substituted piperazine-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives were synthesized and screened for their anticholinesterase activity. tandfonline.com While specific data for this compound itself is not detailed, the broader class of thiazole-piperidine/piperazine hybrids has shown promise. The selective inhibition of AChE over BChE is often a desirable trait to minimize peripheral side effects. rsc.org

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). plos.orgmdpi.com Their dysregulation is implicated in various pathological processes, including cancer metastasis and fibrosis. plos.orgmdpi.com Broad-spectrum MMP inhibitors have been investigated for their therapeutic potential. plos.org For example, the synthetic MMP inhibitor GM6001 has been shown to reduce aortic calcification, suggesting the involvement of MMPs in this process. nih.gov While direct studies on this compound as an MMP inhibitor are not specified, the broader class of heterocyclic compounds is of interest in the development of MMP inhibitors.

Insecticidal and Fungicidal Applications in Agricultural Chemistry

The this compound scaffold is a cornerstone of several modern fungicides. nih.govccspublishing.org.cn Notably, compounds like Oxathiapiprolin and Fluoxapiprolin, which contain this core structure, exhibit potent activity against oomycete pathogens such as Phytophthora infestans and Plasmopara viticola. nih.govnih.gov These fungicides act by targeting an oxysterol-binding protein (OSBP). nih.govrsc.org

Research has focused on modifying different regions of the piperidinyl thiazole structure to optimize fungicidal activity. nih.gov Variations have led to compounds with excellent in vitro and in vivo efficacy at very low concentrations. nih.gov For example, certain O-linked heterocycles and bicyclic piperidines have demonstrated a robust transfer of in vitro activity to greenhouse conditions. nih.gov

Furthermore, some aryl thiazole piperidine amide derivatives have shown both fungicidal and insecticidal properties. ccspublishing.org.cn For instance, one derivative displayed 100% inhibition of Pseudoperonospora cubensis at 200 µg/mL, while another exhibited a 100% lethal rate against Mythimna separata at 500 µg/mL. ccspublishing.org.cn

Table 2: Agricultural Activity of Selected Thiazole-Piperidine Derivatives

| Compound ID | Target Organism | Activity | Concentration |

|---|---|---|---|

| 6b | Pseudoperonospora cubensis | 100% inhibition | 200 µg/mL |

| 6c | Rhizoctonia solani | 58.86% inhibition | 200 µg/mL |

| 6h | Mythimna separata | 100% lethal rate | 500 µg/mL |

Data sourced from a study on aryl thiazole piperidine amide derivatives. ccspublishing.org.cn

Structure-Activity Relationship (SAR) Analysis of Substituted Thiazole-Piperidine Derivatives

The biological activity of the this compound class is highly dependent on the nature and position of substituents on both the thiazole and piperidine rings. nih.govmdpi.com SAR studies are crucial for optimizing the potency and selectivity of these compounds for various targets.

For lipoxygenase inhibition, the presence of a 2-amino group on the thiazole ring appears to be beneficial for activity. researchgate.net In the context of cholinesterase inhibitors, the substitution pattern on the associated phenyl ring and the nature of the linker between the thiazole and piperidine moieties play a significant role in determining the inhibitory potency and selectivity. mdpi.comnih.gov

In the development of fungicides, the piperidine and thiazole rings are considered crucial for biological activity. nih.gov Modifications to the piperidine ring, such as the introduction of bicyclic systems, have yielded highly active compounds. nih.gov SAR studies on aryl-thiazol-piperidines have explored various substitutions on the aryl ring and modifications to the amide functionality attached to the piperidine. nih.gov The electronic properties and steric bulk of the substituents can significantly influence the binding affinity to the target protein. mdpi.com For example, the presence of a free amino group at the 2-position, a carboxylic acid at the 4-position, and a phenyl ring at the 5-position of a thiazole scaffold were found to be essential for carbonic anhydrase-III inhibitory activity. mdpi.com

Influence of Substituents on Biological Potency and Selectivity

The biological activity of compounds containing the 2-(piperidinyl)thiazole core can be significantly modulated by the introduction of various substituents on either the piperidine or the thiazole ring. These modifications influence the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby altering its affinity and selectivity for specific biological targets.

Research into aryl thiazole piperidine derivatives has demonstrated the impact of substituents on fungicidal and insecticidal activities. sioc-journal.cn In one study, a series of compounds based on a 4-methyl-2-(1-sulfonylpiperidin-4-yl)thiazole core were synthesized and tested. The results indicated that the nature of the substituent on the phenylsulfonyl group attached to the piperidine nitrogen was critical for activity. For instance, introducing a 4-nitro group led to a compound with a 100% inhibition rate against Pseudoperonospora cubensis, outperforming the standard fungicide azoxystrobin. sioc-journal.cn Similarly, modifications to the thiazole ring, such as the introduction of a 5-(3-bromophenyl) group, yielded compounds with potent insecticidal activity. sioc-journal.cn

In the context of anticancer agents, substitutions on the thiazole ring of pyrimidine-diamines have been shown to be crucial for inhibiting cyclin-dependent kinases (CDK2) and CDK9. acs.org A study on N4-(substituted thiazol-2-yl) pyrimidine-2,4-diamines revealed that adding a methyl group to the C5 position of the thiazole ring significantly enhanced CDK2 inhibitory activity (IC₅₀ = 0.005 µM) but reduced efficacy against CDK9. acs.org This highlights how even small alkyl substituents can fine-tune selectivity between closely related enzyme isoforms.

Furthermore, in the development of anti-inflammatory agents, derivatives of imidazo[2,1-b]thiazole (B1210989) have been evaluated as cyclooxygenase-2 (COX-2) inhibitors. brieflands.com The introduction of different cyclic amino groups, including piperidine and morpholine (B109124), at the C-5 position of the imidazo[2,1-b]thiazole ring affected both potency and selectivity. brieflands.com A compound featuring a morpholine group showed higher potency and selectivity for COX-2 compared to its piperidine-substituted counterpart, which was attributed to the morpholine's ability to form hydrogen bonds within the COX-2 active site. brieflands.com This demonstrates that the choice of a heterocyclic substituent can profoundly impact target engagement.

The fungicidal properties of piperidyl thiazole derivatives are also influenced by the nature of the chemical linker. A series of novel piperidyl thiazole compounds containing oxime ether and oxime ester moieties were designed to have two nitrogen atoms on the same or opposite sides of the molecule. acs.org Bioassay results showed that the oxime ether compounds, where the nitrogen atoms are on opposite sides, possessed significantly higher fungicidal activity against Phytophthora capsici than the corresponding oxime ester compounds. acs.org

Table 1: Influence of Substituents on the Biological Activity of Piperidinyl-Thiazole Derivatives

| Core Structure | Substituent(s) | Biological Target/Assay | Observed Activity/Potency | Reference |

|---|---|---|---|---|

| 2-(1-((4-nitrophenyl)sulfonyl)piperidin-4-yl)thiazole | R1 = 4-methyl (on thiazole) R2 = 5-(3-bromophenyl) (on thiazole) | Fungicidal Activity (P. cubensis) | 100% inhibition at 200 µg/mL | sioc-journal.cn |

| (4-(5-(3-bromophenyl)-4-methylthiazol-2-yl)piperidin-1-yl)methanone | R = m-tolyl | Insecticidal Activity (M. separata) | 100% lethal rate at 500 µg/mL | sioc-journal.cn |

| N4-(thiazol-2-yl)pyrimidine-2,4-diamine | R1 = H, R2 = CH₃ (on thiazole) | CDK2 Inhibition | IC₅₀ = 0.005 µM | acs.org |

| N4-(thiazol-2-yl)pyrimidine-2,4-diamine | R1 = H, R2 = CH₃ (on thiazole) | CDK9 Inhibition | 29% inhibition at 1.0 µM | acs.org |

| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | R = Piperidine (at C-5) | COX-2 Inhibition | IC₅₀ = 0.15 µM; SI > 666.7 | brieflands.com |

| 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole | R = Morpholine (at C-5) | COX-2 Inhibition | IC₅₀ = 0.09 µM; SI > 1111.1 | brieflands.com |

| Piperidyl thiazole oxime ether | R = 2,4-dichlorophenyl | Fungicidal Activity (P. capsici) | EC₅₀ = 0.0104 µg/mL | acs.org |

Stereochemical Effects on Biological Activity, Specifically for the (R)-Enantiomer

Stereochemistry is a fundamental aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological macromolecules like enzymes and receptors. For compounds containing a chiral center, such as this compound, the biological activity often resides predominantly or exclusively in one enantiomer, while the other may be less active or even contribute to off-target effects.

The introduction of a chiral center on a piperidine ring has been shown to be a critical strategy for improving the potency and properties of drug candidates. thieme-connect.com In the development of MEK1/2 inhibitors, the introduction of a fluorine atom at the 3-position of a piperidine ring created a chiral center and resulted in an eight-fold increase in potency compared to the achiral parent compound. thieme-connect.com This enhancement is attributed to the specific orientation of the 3-substituted piperidine side chain, allowing it to fit optimally into a cavity of the MEK1 enzyme. thieme-connect.com

Similarly, studies on inhibitors for CVF-Bb, a component of cobra venom, demonstrated a dramatic increase in potency upon introducing a chiral center to the piperidine ring. thieme-connect.com When a phenyl group was introduced at the 2-position of the piperidine ring, the resulting compound showed a significant increase in inhibitory potency (IC₅₀ = 5.9 µmol/L) compared to the achiral analogue (IC₅₀ = 50 µmol/L). thieme-connect.com Further optimization of this chiral scaffold led to compounds with potencies over 170-fold higher than the initial chiral hit. thieme-connect.com

In the context of thiazole-containing therapeutics, stereochemistry has also proven to be decisive. During the optimization of antitrypanosomal agents based on a 2-aryl-benzothiazole scaffold, researchers identified a urea (B33335) derivative with a chiral pyrrolidine (B122466) group. nih.gov The (S)-enantiomer of this compound, (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole, was specifically selected for in vivo efficacy studies based on its superior combination of in vitro activity, metabolic stability, and brain penetration. nih.gov This compound ultimately led to 100% cures in murine models of both early and late-stage human African trypanosomiasis, underscoring the therapeutic advantage conferred by the specific stereoisomer. nih.gov

The synthesis of these molecules often requires stereoselective methods to produce the desired enantiomer in high purity. For instance, enantiopure (R)-2-phenyl-N-tosylaziridine has been used as a starting material to produce thiazolidine (B150603) derivatives with high enantiomeric excess, highlighting the importance of controlling stereochemistry from the outset of the synthetic process. nih.gov

These examples collectively illustrate a well-established principle in drug design: the specific (R)- or (S)-configuration of a chiral center, such as the one in this compound, is crucial for optimizing pharmacodynamic and pharmacokinetic properties. The (R)-enantiomer's specific spatial arrangement allows for a more precise and effective interaction with its biological target, leading to enhanced potency and selectivity compared to its (S)-counterpart or the racemic mixture.

Table 2: Comparison of Biological Activity in Chiral vs. Achiral Piperidine-Containing Inhibitors

| Compound Series | Chirality of Piperidine Ring | Key Substituent | Biological Target | Potency (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|---|

| CVF-Bb Inhibitor | Achiral | Unsubstituted Piperidine | CVF-Bb | 50 µmol/L | thieme-connect.com |

| CVF-Bb Inhibitor | Chiral | 2-Phenylpiperidine | CVF-Bb | 5.9 µmol/L | thieme-connect.com |

| MEK1/2 Inhibitor | Achiral | Unsubstituted Piperidine | MEK1/2 | 400 nmol/L | thieme-connect.com |

| MEK1/2 Inhibitor | Chiral | 3-Fluoropiperidine | MEK1/2 | 5 nmol/L | thieme-connect.com |

| Antitrypanosomal Agent | Chiral | (S)-3-fluoro-N-pyrrolidylamido | Trypanosoma brucei | Achieved 5/5 cures in vivo | nih.gov |

Emerging Applications and Future Research Directions for R 2 Piperidin 2 Yl Thiazole Chemistry

Role as Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The structure of (R)-2-(Piperidin-2-yl)thiazole, featuring a stereogenic center at the 2-position of the piperidine (B6355638) ring and two potential coordination sites (the nitrogen atoms of the piperidine and thiazole (B1198619) rings), makes it an attractive candidate for a chiral ligand.

Chiral N-heterocycles, including piperidines, are recognized as privileged structural motifs in drug discovery and are pivotal in the synthesis of therapeutic agents. The synthesis of chiral 2,3-cis-disubstituted piperidines highlights the importance of controlling stereochemistry in these systems. While direct studies on this compound as a ligand are not extensively documented in the provided context, the principles of using chiral piperazine-based compounds as ligands can be extrapolated. For instance, the introduction of chirality in piperazinium compounds has been shown to influence their biological activity, suggesting that the chiral center in this compound could similarly induce stereoselectivity in catalytic processes.

Future research in this area would involve the synthesis of metal complexes of this compound and their evaluation in various asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The electronic properties of the thiazole ring and the conformational rigidity of the piperidine ring can be fine-tuned through substitution to optimize the catalytic activity and enantioselectivity.

Development as Chemical Probes for Biological Systems

Fluorescent chemical probes are invaluable tools for visualizing and understanding biological processes in real-time. Thiazole and benzothiazole (B30560) derivatives have been successfully developed as fluorescent probes for detecting biologically important species. For example, a benzo[d]thiazole-based fluorescent probe has been designed for the highly sensitive and selective imaging of cysteine in living cells and zebrafish. researchgate.net This probe exhibits a significant fluorescence enhancement upon reaction with cysteine, demonstrating the potential of the thiazole scaffold in probe design. researchgate.net

Given this precedent, this compound could serve as a core structure for the development of novel chiral chemical probes. The piperidine moiety could be functionalized to introduce specific recognition elements for a biological target, while the thiazole ring could act as the fluorophore or be modified to tune the photophysical properties. The chirality of the molecule could lead to enantioselective recognition of biological molecules, allowing for the specific detection of one enantiomer over another.

Future work in this domain would focus on the synthesis of functionalized derivatives of this compound and the systematic evaluation of their photophysical properties and binding affinities for various biological targets. This could lead to the development of probes for imaging specific enzymes, receptors, or other biomolecules with high selectivity.

Integration into Advanced Materials and Polymer Science

The incorporation of functional organic molecules into polymers and advanced materials can impart novel properties and functionalities. Thiazole-containing polymers have been explored for various applications. For instance, carrier polymers have been synthesized from 2-hydrazinylbenzo[d]thiazole for potential drug delivery applications. researchgate.net These polymers can be loaded with different drugs and may exhibit their own biological activities. researchgate.net

The this compound unit could be integrated into polymer backbones or used as a pendant group to create chiral polymers. Such materials could find applications in chiral separations, as sensors, or in the development of materials with specific optical properties. The ability of the thiazole and piperidine nitrogens to coordinate with metal ions also suggests the potential for creating novel metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.

Research in this area would involve the synthesis of monomers based on this compound and their subsequent polymerization. The resulting polymers would then be characterized to understand their physical, chemical, and, where applicable, chiral properties.

Future Directions in Synthetic Methodology Development

The efficient synthesis of this compound and its derivatives is crucial for exploring their full potential. While general methods for the synthesis of thiazoles, such as the Hantzsch thiazole synthesis, are well-established, the stereoselective synthesis of the chiral piperidine precursor is a key challenge. derpharmachemica.com The development of novel synthetic routes that allow for the efficient and enantiomerically pure synthesis of the target molecule is an important area of future research.

This could involve the use of asymmetric catalysis to establish the stereocenter in the piperidine ring, followed by the construction of the thiazole ring. Alternatively, resolution of a racemic mixture of 2-(piperidin-2-yl)thiazole could be explored. Furthermore, the development of methods for the selective functionalization of both the piperidine and thiazole rings would be highly valuable for creating a diverse library of derivatives for various applications.

Opportunities in Targeted Biological Research and Mechanism Elucidation

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netdergipark.org.trnih.govmdpi.com The specific stereochemistry of a molecule can have a profound impact on its biological activity. Therefore, this compound and its derivatives represent a promising class of compounds for targeted biological research.

The chiral nature of this compound could lead to stereospecific interactions with biological targets such as enzymes or receptors. For example, chiral methyl-substituted piperazinium compounds have shown distinct selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov This suggests that the (R)-enantiomer of 2-(Piperidin-2-yl)thiazole may exhibit different biological activity compared to its (S)-enantiomer.

Future research in this area would involve the synthesis of a library of this compound derivatives and their systematic screening for various biological activities. For promising compounds, detailed mechanism-of-action studies would be conducted to identify their specific molecular targets and understand the structural basis for their activity and stereoselectivity.

Interdisciplinary Research Perspectives Involving this compound

The multifaceted nature of this compound lends itself to a wide range of interdisciplinary research. The development of this compound and its applications will require collaboration between synthetic organic chemists, materials scientists, biochemists, and pharmacologists.

For example, the design and synthesis of novel chiral ligands for asymmetric catalysis would benefit from computational modeling to predict their catalytic performance. The development of chemical probes would involve a combination of synthetic chemistry and advanced fluorescence microscopy techniques. Furthermore, the exploration of the biological activities of this compound derivatives would necessitate close collaboration between chemists and biologists to design and interpret cellular and in vivo experiments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(Piperidin-2-yl)thiazole, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves cyclocondensation of piperidine derivatives with thiazole precursors. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed. Post-synthesis, purity is verified via chiral HPLC, while structural confirmation uses -NMR (e.g., diastereotopic proton splitting) and -NMR. Polarimetry or X-ray crystallography may further validate enantiomeric excess .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C-N stretch at ~1,250 cm).

- NMR : -NMR resolves proton environments (e.g., piperidine ring protons at δ 1.5–2.5 ppm), while -NMR confirms quaternary carbons.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula.

- X-ray crystallography : Defines absolute stereochemistry for crystalline derivatives .

Q. How can solubility and stability be optimized for in vitro assays involving this compound?

- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations. Stability is assessed via accelerated degradation studies (pH 1–9 buffers, 40°C) with HPLC monitoring. Lipophilicity (logP) can be tuned by modifying the piperidine N-substituents .

Advanced Research Questions

Q. How does the piperidine ring conformation influence the pharmacological profile of this compound derivatives?

- Methodological Answer : Conformational analysis via molecular dynamics simulations reveals preferred chair or boat conformations. Pharmacophore mapping identifies critical interactions (e.g., hydrogen bonding at the piperidine nitrogen). Compare enantiomers: (R)- vs. (S)-configurations show divergent binding affinities in receptor assays (e.g., dopamine or serotonin receptors) .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor oral bioavailability). Address via:

- Metabolic stability assays : Liver microsome studies to identify degradation pathways.

- Prodrug design : Mask polar groups (e.g., ester prodrugs) to enhance absorption.

- Tissue distribution studies : Radiolabeled analogs track compound localization .

Q. How can computational docking studies guide the design of this compound derivatives for receptor binding?

- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key steps:

- Protein preparation : Retrieve target structures (e.g., α-glucosidase or viral envelope proteins) from PDB.

- Docking simulations : Score binding poses for derivatives with modified thiazole substituents.

- MM/GBSA calculations : Validate free energy of binding. Compare with experimental IC values from enzyme inhibition assays .

Q. What experimental and computational approaches are used to analyze regioselective functionalization of the thiazole ring?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., bromination) is predicted via DFT calculations (e.g., Fukui indices). Experimentally, monitor reactions using -NMR kinetics or LC-MS. Substituent effects (e.g., electron-withdrawing groups at C4) direct reactivity at C5 .

Data Analysis and Contradiction Resolution

Q. How to address conflicting SAR data in this compound derivatives with similar substituents?

- Methodological Answer : Contradictions may stem from off-target effects or assay variability. Solutions include:

- Selectivity profiling : Screen against related targets (e.g., kinase panels).

- Free-Wilson analysis : Decouple substituent contributions quantitatively.

- Meta-analysis : Aggregate data from multiple studies to identify consensus trends .

Q. What methods validate the proposed mechanism of action when in vitro activity does not correlate with cellular efficacy?

- Methodological Answer : Use CRISPR-based gene knockout or RNAi to silence putative targets. Confirm via:

- Cellular thermal shift assays (CETSA) : Verify target engagement.

- Rescue experiments : Reintroduce target protein in knockout models.

- Pathway analysis : RNA-seq to identify compensatory mechanisms .

Tables for Key Data

Table 1 : Comparative SAR of this compound Derivatives

| Substituent Position | Modification | Biological Activity (IC, nM) | Target | Reference |

|---|---|---|---|---|

| C4 | Bromine | 12.3 ± 1.2 (Enzyme X) | Antiviral | |

| N-Piperidine | Methyl group | 45.7 ± 3.8 (Receptor Y) | Neurotransmitter |

Table 2 : Stability of this compound in Buffer Solutions

| pH | Half-life (h, 40°C) | Degradation Products |

|---|---|---|

| 7.4 | 48.2 | Thiazole ring-opened byproduct |

| 2.0 | 12.5 | Piperidine N-oxide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.